molecular formula C21H26N2O2 B5972801 2-butanoyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one

2-butanoyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one

Cat. No.: B5972801
M. Wt: 338.4 g/mol
InChI Key: LTECGJXBYMYLLH-KCLYBWHESA-N
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Description

2-butanoyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one is a complex organic compound that features an indole moiety, a cyclohexene ring, and a butanoyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

(2E)-2-(1-hydroxybutylidene)-3-[2-(2-methyl-1H-indol-3-yl)ethylimino]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-7-19(24)21-18(10-6-11-20(21)25)22-13-12-15-14(2)23-17-9-5-4-8-16(15)17/h4-5,8-9,23-24H,3,6-7,10-13H2,1-2H3/b21-19+,22-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTECGJXBYMYLLH-KCLYBWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C1C(=NCCC2=C(NC3=CC=CC=C32)C)CCCC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\1/C(=NCCC2=C(NC3=CC=CC=C32)C)CCCC1=O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811650
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butanoyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The cyclohexene ring can be introduced through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 2-butanoyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The compound may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butanoyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one is unique due to its combination of an indole moiety, a cyclohexene ring, and a butanoyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

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